molecular formula C37H53N3O10 B12397135 MC-Thailanstatin A

MC-Thailanstatin A

Cat. No.: B12397135
M. Wt: 699.8 g/mol
InChI Key: LOGBNEMZGOWCQS-CRMLEZFLSA-N
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Description

Significance of Pre-mRNA Splicing as a Biological Target

Pre-mRNA splicing is an essential step in the expression of the majority of human genes. nih.govnih.gov The process allows for the production of multiple protein isoforms from a single gene through alternative splicing, a mechanism that contributes significantly to proteomic diversity. nih.govtandfonline.com It is estimated that over 90% of human intron-containing genes undergo alternative splicing, highlighting its pervasive role in normal biology. nih.gov

However, dysregulation of pre-mRNA splicing is a hallmark of various human diseases, including cancer. tandfonline.comnih.gov Cancer cells often exhibit higher rates of spliceosome activity and mutations in splicing factors compared to healthy cells. adcreview.comsciencedaily.com These alterations can lead to the production of aberrant protein isoforms that promote tumor growth, survival, and resistance to therapy. Consequently, targeting the spliceosome has become a promising strategy in oncology drug discovery. acs.org

Contextualization of Natural Product Spliceosome Modulators

Nature has proven to be a rich source of molecules that can modulate the function of the spliceosome. mdpi.com These natural products, often produced by microorganisms, represent a diverse chemical space for inhibiting this complex machinery. researchgate.net Among the well-characterized classes of natural product spliceosome modulators are the pladienolides, herboxidienes, and the FR901464 family, which includes spliceostatin A. mdpi.comnih.govresearchgate.net

These compounds typically exert their effects by binding to the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein particle (snRNP) within the spliceosome. nih.govmedchemexpress.comacs.org This interaction disrupts the normal splicing process, leading to cell cycle arrest and apoptosis in cancer cells. The discovery and study of these natural products have provided invaluable tools for dissecting the intricacies of the splicing process and have laid the groundwork for the development of novel anti-cancer agents.

Overview of Thailanstatin A’s Role in Contemporary Chemical Biology and Drug Discovery Research

Thailanstatin A is a potent natural product that has garnered significant attention in the fields of chemical biology and drug discovery. ontosight.ai Originally isolated from the bacterium Burkholderia thailandensis, it has emerged as a powerful inhibitor of pre-mRNA splicing. sciencedaily.comnih.govnih.gov Structurally related to the FR901464 family, Thailanstatin A exhibits potent antiproliferative activity against a range of cancer cell lines. medchemexpress.comacs.orgnih.gov

A key feature of Thailanstatin A is its mechanism of action, which involves non-covalent binding to the SF3b subunit of the spliceosome. medchemexpress.com This interaction interferes with the splicing machinery, leading to the inhibition of cancer cell growth. adcreview.com Compared to some other natural product spliceosome inhibitors, Thailanstatin A possesses enhanced stability, making it a more attractive candidate for further development. nih.govnih.gov

The potent and specific activity of Thailanstatin A has positioned it as a valuable research tool for studying the complexities of pre-mRNA splicing. Furthermore, its properties have made it a promising payload for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach. adcreview.commedchemexpress.comacs.orgnih.gov The synthesis of Thailanstatin A and its analogs continues to be an active area of research, with the goal of optimizing its pharmacological properties for potential clinical applications. adcreview.comsciencedaily.comacs.org

Properties

Molecular Formula

C37H53N3O10

Molecular Weight

699.8 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[5-(2,5-dioxopyrrol-1-yl)pentylamino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C37H53N3O10/c1-23(9-12-30-24(2)19-29(26(4)49-30)39-32(42)14-11-25(3)48-27(5)41)10-13-31-36(46)37(22-47-37)21-28(50-31)20-33(43)38-17-7-6-8-18-40-34(44)15-16-35(40)45/h9-11,13-16,24-26,28-31,36,46H,6-8,12,17-22H2,1-5H3,(H,38,43)(H,39,42)/b13-10+,14-11-,23-9+/t24-,25-,26+,28+,29+,30-,31+,36+,37+/m0/s1

InChI Key

LOGBNEMZGOWCQS-CRMLEZFLSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

Discovery and Biosynthetic Pathways of Thailanstatin a

Isolation and Origin from Burkholderia thailandensis Strains

The discovery of Thailanstatin A was the result of a genome-guided approach focused on the bacterium Burkholderia thailandensis strain MSMB43. nih.govmedchemexpress.com Researchers identified a cryptic biosynthetic gene cluster within the bacterium's genome that showed high similarity to the fr9 gene cluster, which is responsible for producing the known spliceosome inhibitor FR901464 in Pseudomonas sp. No. 2663. nih.govnih.gov

To activate this silent gene cluster, scientists conducted transcriptional analysis under various fermentation conditions. nih.gov They screened nine different growth media and found that the regulatory gene of the cluster, tstA, was adequately expressed in three of them. nih.gov The highest level of expression was observed in M8 medium, which consists of glucose (5 g/L), peptone (5 g/L), NaCl (3 g/L), Na₂HPO₄ (1.2 g/L), and KH₂PO₄ (0.5 g/L) at a pH of 7.0. nih.gov

Following successful activation of the gene cluster, high-performance liquid chromatography (HPLC) was used to analyze the fermentation broth. This led to the isolation of three novel compounds, which were named thailanstatin A, B, and C. nih.gov The identification of these molecules was aided by their characteristic maximum UV absorption at 235 nm, a signature of the conjugated diene linkage present in their polyketide-peptide framework. nih.gov

Genetic and Enzymatic Foundations of Thailanstatin Biosynthesis

The biosynthetic gene cluster responsible for producing thailanstatins was named the tst cluster. nih.gov It was identified in B. thailandensis MSMB43 and spans a 78.1-kilobase region of DNA. nih.gov The cluster contains 15 open reading frames (ORFs), designated tstA through tstR. nih.govnih.govnih.gov

Detailed bioinformatic analysis revealed a high degree of homology with the FR901464 (fr9) biosynthetic gene cluster, allowing for the assignment of putative functions to the genes within the tst cluster. nih.gov Despite the similarities, there are notable differences in gene organization, including the translocation of the tstB gene and the inverted orientation of the tstA and tstP-tstQ-tstR gene sets compared to their fr9 counterparts. nih.gov A key distinction is the absence of genes equivalent to fr9S and fr9T in the tst cluster. nih.gov The genes in the tst cluster code for the core hybrid synthase enzymes, discrete acyltransferases, tailoring enzymes, a transcriptional regulator, and proteins for self-resistance. nih.govnih.gov

Table 1: Comparison of Genes in the Thailanstatin (tst) and FR901464 (fr9) Biosynthetic Gene Clusters Data sourced from Liu X, et al. (2013). nih.gov

tst Gene Cluster (B. thailandensis MSMB43) fr9 Gene Cluster (Pseudomonas sp. No. 2663) Deduced Protein Function
tstA fr9A LuxR-type transcription regulator
tstC fr9C PKS / Hybrid PKS-NRPS
tstDEF fr9D-fr9E-fr9F PKS / Hybrid PKS-NRPS
tstGH fr9G-fr9H PKS / Hybrid PKS-NRPS
tstI fr9I PKS / Hybrid PKS-NRPS
tstJ fr9J Acyltransferase
tstB fr9B Acyltransferase
tstO fr9O Acyltransferase
tstK fr9K 3-hydroxy-3-methylglutaryl-CoA synthase (HCS)
tstL fr9L Enoyl-CoA hydratase
tstM fr9M Acyl-CoA dehydrogenase
tstN fr9N Acyl carrier protein (ACP)
tstP fr9P Fe(II)/α-ketoglutarate-dependent dioxygenase
tstQ fr9Q Thioesterase

Thailanstatin A is assembled by a complex hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. nih.gov This system is characterized by the use of a trans-AT PKS, where four AT-less PKS modules are complemented by three discrete acyltransferase enzymes (tstB, tstJ, tstO) that act in trans. nih.govnih.gov The entire synthase machinery is composed of one loading module and nine extension modules, which collectively contain 54 catalytic domains. nih.govnih.gov

The biosynthesis involves several key steps. A 3-hydroxy-3-methylglutaryl-CoA synthase (HCS) cassette, encoded by genes tstK, tstL, tstM, and tstN, is responsible for installing a β-branch onto the growing polyketide chain. nih.govrsc.org The biosynthetic pathway for Thailanstatin A is largely similar to that of FR901464. nih.gov An important intermediate in this pathway is Thailanstatin D (TST-D), which is the direct precursor to Thailanstatin A. nih.gov The conversion of TST-D to TST-A is a hydroxylation step catalyzed by the cytochrome P450 enzyme encoded by the tstR gene. nih.gov The final carboxylic acid moiety of Thailanstatin A is the result of the pathway terminating without the action of the dioxygenase TstP, which in related pathways can lead to the formation of a hemiketal structure like that seen in FR901464. nih.govpnas.org

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Production

The low titers of Thailanstatin A produced by the wild-type B. thailandensis strain have necessitated the use of metabolic engineering and synthetic biology to improve yields for further research and development. nih.gov

Beyond the initial media screening, significant improvements in Thailanstatin A production have been achieved by integrating fermentation development with genetic engineering. nih.gov One successful strategy involved a 90-liter pilot-scale fed-batch fermentation process using a genetically modified strain of B. thailandensis. nih.gov This large-scale, controlled fermentation allowed for the production and purification of 714 mg of Thailanstatin A, a substantial amount for preclinical studies. nih.gov In other efforts, combining fermentation optimization with bioengineering in a related Burkholderia species improved the titer of the target carboxylic acid analog more than 40-fold, from approximately 60 mg/L to 2.5 g/L. nih.gov

Genetic manipulation of the tst biosynthetic gene cluster has proven to be a powerful tool for increasing the production of Thailanstatin A and for generating specific analogs. nih.gov By creating targeted gene deletions, researchers can redirect the metabolic flux of the pathway.

For instance, deleting the tstR gene, which encodes the cytochrome P450 that converts Thailanstatin D (TST-D) to Thailanstatin A, resulted in a more than seven-fold increase in the accumulation of TST-D. nih.gov Conversely, deleting the tstP gene, which encodes a dioxygenase responsible for converting Thailanstatin A into other downstream products, led to a 58% increase in the final titer of Thailanstatin A. nih.gov These targeted engineering efforts not only enhance the production of desired compounds but also facilitate the creation and isolation of novel analogs for structure-activity relationship studies. acs.orggoogle.com

Table 2: Effects of Metabolic Engineering on Thailanstatin Production in B. thailandensis MSMB43 Data sourced from Liu X, et al. (2016). nih.gov

Engineered Strain Gene Deleted Encoded Enzyme Primary Product Accumulated Resulting Titer / Increase
ΔtstR Mutant tstR Cytochrome P450 Thailanstatin D (TST-D) 53.2 ± 12.1 mg/L (>7-fold increase)

Molecular Mechanism of Action of Thailanstatin a

Eukaryotic Pre-mRNA Splicing Inhibition Profile

Thailanstatin A is an ultra-potent inhibitor of eukaryotic RNA splicing. medchemexpress.com In vitro assays have demonstrated that thailanstatins potently inhibit pre-mRNA splicing, with half-maximal inhibitory concentrations (IC50) in the single to sub-micromolar range. nih.govaacrjournals.orgnih.gov Specifically, Thailanstatin A exhibits an IC50 of 650 nM for the inhibition of eukaryotic RNA splicing. medchemexpress.combiorbyt.comtargetmol.com This potent inhibition leads to the accumulation of pre-mRNA and prevents the formation of mature mRNA and splicing intermediates. aacrjournals.orgresearchgate.net The inhibitory effect of Thailanstatin A on splicing is comparable to that of other known spliceosome inhibitors like FR901464. nih.govaacrjournals.orgresearchgate.net

Specific Binding Interactions within the Spliceosomal Machinery

The inhibitory effect of Thailanstatin A on pre-mRNA splicing is a direct result of its specific binding to a key component of the spliceosome.

Research has unequivocally identified the splicing factor 3b (SF3b) subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle as the primary target of Thailanstatin A. medchemexpress.comnih.govtargetmol.comcreative-biolabs.com Thailanstatin A binds non-covalently and firmly to the SF3b subunit. medchemexpress.comnih.govtargetmol.comcreative-biolabs.comgoogle.com The SF3b complex is a critical component of the spliceosome, playing a pivotal role in the recognition of the branch point sequence (BPS) within the intron. nih.gov By binding to SF3b, Thailanstatin A and its analogs interfere with the splicing process. google.com

The binding of Thailanstatin A to the SF3b subcomplex induces conformational changes that disrupt the normal assembly and function of the spliceosome. sci-hub.se Specifically, these inhibitors lock the SF3B1 protein in an open conformation, which prevents the transition to a closed conformation necessary for recognizing the branch site and the adjacent pre-mRNA–snRNA helix. sci-hub.se This disruption prevents the stable recruitment of the U2 snRNP to the intron's branch point. acs.orgmdpi.com The establishment of this closed conformation is a crucial step for the first catalytic reaction of splicing, as it helps to bring the branch-site adenosine (B11128) and the 5′ splice site into proximity. sci-hub.se Consequently, the spliceosome assembly is halted, and the splicing process is inhibited. creative-biolabs.com This leads to an accumulation of the pre-spliceosomal complex A. mdpi.com

Cellular Consequences of Splicing Modulation

The inhibition of pre-mRNA splicing by Thailanstatin A has profound effects on cellular function, primarily through its impact on gene expression.

The disruption of the spliceosome by Thailanstatin A can lead to aberrant splicing events. hilarispublisher.com This can include the retention of certain introns and changes in alternative splicing patterns for a number of transcripts. sci-hub.se For instance, in trabecular meshwork cells, thailanstatins have been shown to increase the levels of glucocorticoid receptor β (GRβ) mRNA, an alternatively spliced isoform of the glucocorticoid receptor. arvojournals.org This modulation of alternative splicing can have significant downstream effects on cellular signaling pathways.

Structure Activity Relationship Sar Studies and Analog Development of Thailanstatin a

Design and Synthetic Methodologies for Thailanstatin Derivatives

The complex molecular architecture of Thailanstatin A has presented a formidable challenge to synthetic chemists, leading to the development of innovative and elegant synthetic strategies. These methodologies not only provide access to the natural product but also offer pathways for the structural diversification necessary for SAR studies.

Total and Enantioselective Synthesis Strategies

The total synthesis of Thailanstatin A has been achieved through various convergent approaches, often involving the synthesis of key fragments that are later coupled to construct the final molecule. A notable strategy involves the synthesis of the two highly functionalized tetrahydropyran (B127337) rings as separate units, which are then linked via a diene moiety.

One of the key challenges in the synthesis of Thailanstatin A is the stereocontrolled construction of its multiple stereocenters. Enantioselective methods have been paramount in achieving the desired stereochemistry. For instance, the synthesis of the tetrahydropyran fragments has been accomplished using starting materials from the chiral pool, such as D-glucal. escholarship.org Advanced stereoselective reactions, including asymmetric intramolecular oxa-Michael additions, have been employed to create the intricate stereochemical array of the tetrahydropyran rings. acs.org Late-stage coupling reactions, such as Suzuki or Stille cross-couplings, are often utilized to connect the complex fragments, leading to the completion of the total synthesis. escholarship.org

Scaffold Modifications and Structural Diversification

Building upon the total synthesis routes, researchers have explored various scaffold modifications to generate a diverse library of Thailanstatin A analogs. These modifications are aimed at improving potency, selectivity, and pharmacokinetic properties. Strategies for structural diversification include the introduction of different functional groups at various positions of the molecule and the synthesis of analogs with modified core structures.

For example, modifications at the C-1 and C-4' positions have been explored, revealing that the C-4' position can tolerate a wide variety of functional groups, leading to potent activity. nih.gov The synthesis of analogs with altered tetrahydropyran rings or modified diene linkers has also been pursued to understand the contribution of these structural motifs to the biological activity. nih.govacs.org The development of stereodivergent synthetic methods has been particularly valuable, allowing for the synthesis of various stereoisomers of the tetrahydropyran core, which is crucial for detailed SAR studies. acs.org Furthermore, the incorporation of unique structural motifs, such as 1,1-difluorocyclopropyl and tetrahydrooxazine (B10759984) groups, has been investigated to create novel analogs with potentially enhanced properties. nih.gov

Identification of Key Pharmacophoric Elements for Splicing Inhibition and Cellular Activity

Through the synthesis and biological evaluation of numerous Thailanstatin A analogs, several key pharmacophoric elements essential for its splicing inhibitory and cellular activity have been identified. These features are critical for the molecule's interaction with its biological target, the SF3b subunit of the spliceosome.

A critical feature for high potency is the highly reactive epoxide at the C3 position. nih.gov Analogs where this epoxide is opened, such as in Thailanstatin B and C which contain a chlorohydrin functionality, exhibit diminished bioactivity. nih.govnih.gov This suggests that the epoxide plays a direct role in the interaction with the target protein.

The carboxylic acid moiety at the C17 position is another important pharmacophoric element. This group contributes significantly to the stability of the thailanstatin compounds compared to related natural products like FR901464. nih.gov The absence of a hydroxyl group at the C1 position also contributes to this enhanced stability. nih.gov

Comparative Biological Activity Analyses of Thailanstatin Analogs (e.g., Thailanstatin B, C, D)

The synthesis of various thailanstatin analogs has enabled a comparative analysis of their biological activities, providing valuable insights into the SAR of this class of compounds. The primary measure of activity is often the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50) against various cancer cell lines.

Thailanstatin A consistently demonstrates potent antiproliferative activity, with GI50 values in the low nanomolar range across multiple human cancer cell lines. nih.gov In comparison, Thailanstatin B and C, which feature a chlorohydrin group instead of the C3 epoxide, show reduced potency. nih.gov Thailanstatin D (also known as Spliceostatin C) is less cytotoxic than Thailanstatin A. nih.govnih.gov The general trend for antiproliferative potency among these analogs is Thailanstatin A > Thailanstatin B > Thailanstatin C. nih.gov

CompoundModification from Thailanstatin AAntiproliferative Activity (GI50, nM) - Representative Data
Thailanstatin A-~1-3
Thailanstatin BC3 Epoxide opened to ChlorohydrinLess potent than A
Thailanstatin CC3 Epoxide opened to ChlorohydrinLess potent than B
Thailanstatin DC4-hydroxyl group presentLess potent than A

Positional Significance of Functional Groups on Biological Potency

The biological potency of thailanstatin analogs is highly dependent on the presence and position of specific functional groups. As previously mentioned, the C3 epoxide is critical for high potency. Its replacement with a chlorohydrin in Thailanstatin B and C leads to a decrease in activity, highlighting the importance of this electrophilic group for interaction with the biological target. nih.gov

The C17 carboxylic acid is another key functional group. While it enhances stability, its modification can also impact potency. For instance, the methyl ester derivative of Thailanstatin A has shown remarkably potent in vitro activity in multiple cancer cell lines, with IC50 values in the sub-nanomolar range. nih.gov

Modifications at the C4' position of the side chain have been shown to be well-tolerated, with a variety of functional groups leading to potent analogs. nih.gov This suggests that this position can be modified to attach linkers for antibody-drug conjugates (ADCs) without significantly compromising the intrinsic activity of the molecule.

Structural Determinants Influencing Compound Stability and Efficacy

Thailanstatin D, while less potent than Thailanstatin A, exhibits significantly greater stability. nih.gov This trade-off between potency and stability is an important consideration in the design of new analogs. The sensitive nature of the epoxide and diene functionalities to acidic conditions presents a challenge for drug development, and analogs with improved stability in these regions could offer therapeutic advantages. nih.gov The development of synthetic strategies that allow for the modification of these sensitive regions is therefore of high interest.

Preclinical Investigations of Thailanstatin a and Mc Thailanstatin a Conjugates

In Vitro Biological Activity Assessments

Antiproliferative Efficacy in Established Cellular Models

Thailanstatin A has demonstrated potent antiproliferative activity across a range of human cancer cell lines. researchgate.netnih.gov Standard assays, such as the MTT assay, have been utilized to determine the half-maximal growth inhibitory concentrations (GI50), revealing efficacy in the single-nanomolar range for several cancer types. nih.gov The methyl ester derivative of Thailanstatin A has shown even more remarkable potency, with IC50 values in the sub-nanomolar range. nih.gov

Antibody-drug conjugates utilizing Thailanstatin A as the payload have also been developed and evaluated. These conjugates have shown high potency in cancer cell lines with high expression of the target antigen. medchemexpress.com For instance, a "linker-less" conjugate of Thailanstatin A with trastuzumab displayed significant potency in HER2-expressing cell lines. medchemexpress.comdtic.mil The activity of these lysine-conjugated ADCs has been correlated with the drug-loading on the antibody. medchemexpress.com Notably, these Thailanstatin A-based ADCs have also demonstrated efficacy in multidrug-resistant cell lines. medchemexpress.com

Table 1: In Vitro Antiproliferative Activity of Thailanstatin A and its Conjugates

Compound/Conjugate Cell Line Cancer Type Potency (GI50/IC50)
Thailanstatin A DU-145 Prostate Cancer 1.11 nM (GI50)
Thailanstatin A NCI-H232A Non-Small Cell Lung Cancer 2.69 nM (GI50)
Thailanstatin A MDA-MB-231 Triple-Negative Breast Cancer 1.57 nM (GI50)
Thailanstatin A SKOV-3 Ovarian Cancer 1.95 nM (GI50)
Thailanstatin A Methyl Ester Multiple Cancer Cell Lines Various 0.25–0.78 nM (IC50)
Trastuzumab-Thailanstatin A ADC N87 Gastric Cancer (HER2+) Potent Activity
Trastuzumab-Thailanstatin A ADC BT474 Breast Cancer (HER2+) Potent Activity
Trastuzumab-Thailanstatin A ADC HCC1954 Breast Cancer (HER2+) Potent Activity

Cellular Splicing Inhibition Assays

The primary mechanism of action for Thailanstatin A is the inhibition of the spliceosome, a critical component of pre-mRNA processing in eukaryotic cells. pegsummit.com Thailanstatin A exerts its effects by binding non-covalently to the SF3b subunit of the U2 snRNA subcomplex within the spliceosome. pegsummit.com This interaction disrupts the normal splicing process.

In vitro assays have confirmed that Thailanstatins are potent inhibitors of pre-mRNA splicing, with half-maximal inhibitory concentrations (IC50) in the sub-micromolar to single-micromolar range. nih.gov For example, Thailanstatin A has a reported IC50 of approximately 650 nM for eukaryotic RNA splicing inhibition. pegsummit.com The methyl ester derivative of Thailanstatin A has also been shown to be a potent inhibitor of the spliceosome in in vitro splicing assays. nih.gov

Consistent with its mechanism of action, MC-Thailanstatin A antibody-drug conjugates have been observed to promote the formation of altered splicing products in cancer cells in vitro. medchemexpress.com This demonstrates that the payload retains its biological function after being internalized by the target cells.

In Vivo Efficacy Studies in Non-Human Preclinical Models

Evaluation of Antitumor Activity in Xenograft Models

The antitumor activity of this compound conjugates has been evaluated in preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have provided evidence of the potent in vivo efficacy of this class of bioconjugates.

A notable example is a trastuzumab-Thailanstatin A ADC, which was assessed in a gastric cancer xenograft model using N87 cells (which have high HER2 expression). medchemexpress.comdtic.mil This ADC demonstrated excellent potency, proving to be superior to the clinically approved ADC, T-DM1, in this model. medchemexpress.com Significant tumor growth inhibition was observed at doses as low as 1.5 mg/kg. medchemexpress.com Further studies with site-specific Thailanstatin A ADCs have also shown efficacy in the N87 gastric cancer xenograft model. dtic.mil

The development of Thailanstatin A-based ADCs has explored different conjugation strategies to optimize their in vivo performance. While initial findings suggested lysine (B10760008) conjugation was optimal, further research has indicated that the specific site of conjugation is a critical determinant of the ADC's activity. nih.gov

Table 2: In Vivo Antitumor Activity of a Trastuzumab-Thailanstatin A Conjugate

Xenograft Model Treatment Group Outcome
N87 Gastric Cancer Trastuzumab-Thailanstatin A ADC (1.5 mg/kg) Superior tumor growth inhibition compared to T-DM1
N87 Gastric Cancer Site-Specific Trastuzumab-Thailanstatin A ADC (3 mg/kg) Significant tumor growth inhibition

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Pharmacodynamic biomarkers are crucial for understanding the molecular effects of a drug on its target in a living organism. For spliceosome inhibitors like Thailanstatin A, the most direct pharmacodynamic effect is the alteration of pre-mRNA splicing patterns.

While the in vitro data confirms that Thailanstatin A conjugates induce altered splicing, detailed reports on the analysis of pharmacodynamic biomarkers in preclinical in vivo models for these specific conjugates are not extensively available in the current literature. medchemexpress.com However, research on other splicing modulators, such as sudemycin D6, has established a precedent for using changes in the alternative splicing of specific genes (e.g., DUSP11 and SRRM1) as pharmacodynamic markers. It is anticipated that similar analyses of splicing changes in tumor tissues from xenograft models treated with this compound conjugates would confirm target engagement and the mechanism of action in vivo. The identification of specific and conveniently measurable biomarkers of Thailanstatin A activity in preclinical models is an important area for ongoing and future research.

Application of Mc Thailanstatin a in Antibody Drug Conjugate Adc Technology

Rationale for Thailanstatin A as a Potent Cytotoxic Payload in ADCs

Thailanstatin A exerts its potent antiproliferative effects by inhibiting the spliceosome, a critical cellular machine responsible for pre-mRNA splicing. creative-biolabs.com Specifically, it binds to the SF3b subunit of the U2 small nuclear RNA (snRNA) subcomplex, leading to the disruption of proper mRNA processing. creative-biolabs.commedchemexpress.com This mechanism is distinct from traditional cytotoxic agents that target DNA or microtubules, offering a potential advantage against tumors that have developed resistance to these common mechanisms. creative-biolabs.comnih.gov

The rationale for employing Thailanstatin A as an ADC payload is multifaceted:

High Potency: Thailanstatin A demonstrates cytotoxicity against a wide array of human cancer cell lines at low nanomolar to sub-nanomolar concentrations. creative-biolabs.commedchemexpress.com

Novel Mechanism of Action: As a spliceosome inhibitor, it provides a new avenue for cancer treatment, potentially effective against tumors resistant to other classes of chemotherapeutics. creative-biolabs.comnih.gov

Activity in Quiescent Cells: Spliceosome inhibitors are known to be effective against both actively dividing and quiescent (non-dividing) cells, a feature that is particularly advantageous for targeting slow-growing tumors or dormant cancer cells. nih.govrsc.org

Efficacy Against Multi-Drug Resistant (MDR) Phenotypes: ADCs utilizing Thailanstatin A have shown high efficacy against multi-drug resistant tumor models, a significant challenge in cancer therapy. creative-biolabs.comnih.gov

These characteristics underscore the potential of Thailanstatin A to serve as a highly effective cytotoxic payload in the next generation of ADCs.

Conjugation Chemistry and Linker Design for MC-Thailanstatin A-Based ADCs

The success of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, yet allow for efficient payload release upon internalization into the target cancer cell.

Cleavable linkers are designed to be selectively cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cells. The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-vc-PAB) linker is a well-established cleavable linker system used in ADC development. alfagen.com.trmedchemexpress.eumedchemexpress.com

The key components of the MC-vc-PAB linker serve specific functions:

Maleimidocaproyl (MC): This group provides a reactive maleimide (B117702) moiety for conjugation to thiol groups, which can be introduced into the antibody through engineered cysteine residues or reduction of interchain disulfides. google.com

Valine-Citrulline (vc): This dipeptide sequence is specifically designed to be a substrate for cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells. medchemexpress.eunih.gov

p-Aminobenzyloxycarbonyl (PAB): This self-immolative spacer ensures the efficient release of the unmodified payload following the enzymatic cleavage of the valine-citrulline dipeptide. medchemexpress.eu

The synthesis of a drug-linker conjugate like MC-VC-PAB-Cyclohexanediamine-Thailanstatin A involves the chemical linkage of the MC-vc-PAB linker to a derivative of Thailanstatin A. alfagen.com.trmedchemexpress.cominvivochem.com This creates a construct ready for conjugation to a monoclonal antibody.

Lysine (B10760008) Conjugation: This traditional method involves the reaction of an activated linker-payload, often containing an N-hydroxysuccinimide (NHS) ester, with the primary amines of lysine residues on the surface of the antibody. creative-biolabs.comnih.gov While straightforward, this approach results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can complicate characterization and manufacturing. researchgate.net Interestingly, for Thailanstatin A, "linker-less" conjugates formed by the direct attachment of the payload to lysine residues have demonstrated significant potency. medchemexpress.comnih.gov Initial studies revealed that these lysine-conjugated Thailanstatin ADCs were surprisingly more potent than their cysteine-conjugated counterparts. nih.govcpcscientific.com

Site-Specific Conjugation: To overcome the heterogeneity of lysine conjugation, site-specific methods have been developed. These techniques allow for the precise attachment of the payload to a specific site on the antibody, leading to a more uniform ADC product with a defined DAR. nih.govnjbio.com One common approach involves engineering cysteine residues at specific locations on the antibody, which then serve as defined handles for conjugation. nih.gov Research has shown that the site of conjugation is critical for the potency of Thailanstatin A ADCs. nih.govnih.gov For instance, hinge cysteine conjugates of Thailanstatin A analogs displayed poor in vivo efficacy. nih.gov To address this and to rapidly screen for optimal conjugation sites, a novel methodology was developed using a multivalent peptidic linker to attach multiple payloads to a single engineered cysteine site. nih.govplos.org This strategy facilitated the identification of highly potent site-specific Thailanstatin ADCs. nih.gov

Preclinical Characterization of this compound ADCs

Extensive preclinical studies are essential to evaluate the potential of an ADC before it can be considered for clinical trials. These studies assess the ADC's potency, specificity, and efficacy in relevant cancer models.

In vitro studies are conducted using cancer cell lines to determine the ADC's ability to kill target cells. The potency of Thailanstatin A-based ADCs has been evaluated in various cancer cell lines, particularly those overexpressing the HER2 antigen, using the antibody Trastuzumab.

The cytotoxicity of these ADCs is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells. Studies have demonstrated that the potency of Thailanstatin A ADCs is dependent on the level of target antigen expression, with higher potency observed in cells with higher HER2 expression. rsc.org Furthermore, the site of conjugation and the drug-to-antibody ratio have been shown to be critical factors influencing in vitro potency. nih.govplos.org

Table 1: In Vitro Cytotoxicity of Site-Specific Thailanstatin Trastuzumab ADCs

ADC Construct Target Cell Line (HER2 Expression) Mean IC50 (nM) of Conjugated Payload
Hinge-cysteine Thailanstatin ADC N87 (High) >1000
Hinge-cysteine Thailanstatin ADC 361-Her2 (Medium) >1000
Hinge-cysteine Thailanstatin ADC MDA-MB-468 (Low) >1000
Site-specific Thailanstatin MPP ADC (ADC 13) N87 (High) 0.3
Site-specific Thailanstatin MPP ADC (ADC 13) 361-Her2 (Medium) 1.1
Site-specific Thailanstatin MPP ADC (ADC 13) MDA-MB-468 (Low) 2.5
Site-specific Thailanstatin MPP ADC (ADC 14) N87 (High) 0.3
Site-specific Thailanstatin MPP ADC (ADC 14) 361-Her2 (Medium) 1.1
Site-specific Thailanstatin MPP ADC (ADC 14) MDA-MB-468 (Low) 2.6
Double-cysteine Mutant Thailanstatin ADC (ADC 16) N87 (High) 0.04
Double-cysteine Mutant Thailanstatin ADC (ADC 16) 361-Her2 (Medium) 0.11
Double-cysteine Mutant Thailanstatin ADC (ADC 16) MDA-MB-468 (Low) 0.23

Data compiled from published research. plos.orgresearchgate.net

Following promising in vitro results, the efficacy of this compound ADCs is evaluated in in vivo models, typically using mice bearing human tumor xenografts. These studies provide crucial information on the ADC's ability to control tumor growth and induce regression in a living organism.

Trastuzumab-Thailanstatin A conjugates have demonstrated remarkable potency in gastric cancer xenograft models. creative-biolabs.com For example, significant tumor growth inhibition and even complete tumor regression have been observed at doses as low as 1.5 mg/kg. creative-biolabs.comnih.gov The efficacy of site-specific Thailanstatin ADCs has also been confirmed in these models. A double-cysteine mutant ADC delivering four molecules of Thailanstatin A was shown to be highly efficacious in a gastric cancer xenograft model at a dose of 3 mg/kg. nih.govplos.org This ADC also demonstrated efficacy against tumor cell lines resistant to T-DM1 (Trastuzumab emtansine) and those overexpressing the MDR1 protein. nih.govplos.org

Table 2: In Vivo Efficacy of Thailanstatin Trastuzumab ADCs in N87 Gastric Cancer Xenograft Model

ADC Construct Dose (mg/kg) Outcome
Hinge-cysteine Thailanstatin ADC1 3 Limited tumor growth inhibition
Site-specific Thailanstatin MPP ADC 13 3 Significant tumor growth inhibition, 2 complete regressions
Site-specific Thailanstatin MPP ADC 14 3 Significant tumor growth inhibition, 3 complete regressions
Double-cysteine Mutant Thailanstatin ADC 16 3 Significant tumor growth inhibition, 3 complete regressions
Double-cysteine Mutant Thailanstatin ADC 16 1.56 Significant tumor growth inhibition
Double-cysteine Mutant Thailanstatin ADC 16 0.5 Moderate tumor growth inhibition

Data compiled from published research. plos.orgplos.orgresearchgate.net

Optimization Parameters in this compound ADC Development

The therapeutic efficacy and safety of an ADC are intricately linked to its design and the interplay between its components. For this compound ADCs, extensive research has focused on optimizing key parameters to maximize the therapeutic window, ensuring potent anti-tumor activity while minimizing off-target toxicities.

Early efforts to develop a potent Thailanstatin A ADC involved conjugating a haloacetamide-derivatized linker-payload to the hinge cysteines of trastuzumab. This resulted in a heterogeneous mixture with an average DAR of 6.2 to 7.0. njbio.com While these ADCs showed excellent potency against cancer cell lines with high HER2 expression, their cytotoxicity against cells with moderate antigen expression was less pronounced. njbio.com

Further investigations explored the impact of both DAR and the specific site of conjugation on the antibody. In one study, a "linker-less" approach was used, directly attaching Thailanstatin A to surface lysines of the antibody. nih.gov The activity of these lysine-conjugated ADCs was found to correlate with the drug loading, a characteristic not commonly observed with other payload classes. nih.gov

To systematically investigate the interplay between DAR and conjugation site, a novel method was developed to create a site-specific ADC with a DAR of 4 by attaching a double-payload loaded peptidic linker to a single engineered cysteine site. This approach allowed for the creation of more homogeneous ADCs with a defined DAR. When this method was applied using Thailanstatin A, it was discovered that the potency was highly dependent on the conjugation site. Specifically, certain "privileged" sites on the antibody, when conjugated with a higher DAR, resulted in significantly improved cytotoxicity.

The following table summarizes the in vitro cytotoxicity of various trastuzumab-Thailanstatin A ADCs with different DARs and conjugation strategies against a panel of cancer cell lines with varying levels of HER2 expression.

ADC Configuration DAR N87 (High HER2) MDA-MB-361-DYT2 (Moderate HER2) MDA-MB-468 (Low/No HER2)
IC50 (nM) IC50 (nM) IC50 (nM)
Hinge-Cysteine Conjugate~6.3 - 7.0PotentLess PotentSelective
Site-Specific (Single Cysteine)2PotentLess PotentSelective
Site-Specific (Double-Payload Linker)4Highly PotentPotentSelective
Site-Specific (Double-Cysteine Mutant)4Highly PotentImproved PotencySelective

Table 1: In vitro cytotoxicity of various Trastuzumab-Thailanstatin A ADCs. The half-maximal inhibitory concentration (IC50) is reported as the concentration of the conjugated payload. Data is compiled from multiple experiments. njbio.com

These findings underscore that simply increasing the DAR is not sufficient to maximize ADC performance. The selection of the conjugation site is equally crucial, with certain sites enabling higher DARs to translate into superior potency, particularly against tumors with lower antigen expression.

This compound has been incorporated into ADCs using cleavable linkers, such as the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB) system. sygnaturediscovery.com This type of linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, like cathepsin B, which are abundant in the tumor microenvironment and within cancer cells. aacrjournals.orgbinghamton.edu

The general mechanism of action for an ADC with a cleavable linker is as follows:

The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell. acs.orgnjbio.com

The ADC-antigen complex is internalized by the cell through endocytosis. acs.orgfrontiersin.org

The complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes. aacrjournals.orgfrontiersin.org

Within the lysosome, proteases cleave the linker, releasing the this compound payload. aacrjournals.orgbinghamton.edu

The released payload can then exert its cytotoxic effect by inhibiting the spliceosome. aacrjournals.org

The stability of the linker is a critical factor. For instance, some early ADC designs showed that certain ester bonds within the payload itself could be labile and prone to cleavage in mouse plasma, highlighting the need for careful linker and payload design. aacrjournals.org Non-cleavable linkers represent an alternative strategy, where the payload is released only after the complete lysosomal degradation of the antibody. aacrjournals.orgbiochempeg.com This approach generally leads to greater stability in circulation but may result in lower efficacy compared to cleavable linkers, as the released payload remains attached to an amino acid residue from the antibody, which can affect its cell permeability and activity. aacrjournals.org

The kinetics of payload release are influenced by several factors, including the specific peptide sequence in the linker, the efficiency of ADC internalization, and the enzymatic activity within the lysosome. frontiersin.org For linkers like VC-PAB, the cleavage by cathepsin B is typically efficient, leading to a rapid release of the payload once the ADC has been internalized. binghamton.edu This controlled release at the site of action is fundamental to the therapeutic concept of ADCs, aiming to concentrate the cytotoxic effect within the tumor while sparing healthy tissues. cam.ac.uk

Advanced Methodologies and Future Research Directions

Omics-Based Approaches for Deeper Understanding of Splicing Modulation

To fully comprehend the impact of MC-Thailanstatin A on cellular processes, researchers are turning to "omics" technologies. These approaches provide a global view of molecular changes within a cell upon treatment with the compound.

Transcriptomics: High-throughput RNA sequencing (RNA-seq) is a powerful tool to analyze the entire set of RNA transcripts in a cell (the transcriptome). In the context of this compound, RNA-seq can identify which genes are being abnormally spliced. This is crucial because aberrant splicing is a hallmark of many cancers. nih.govnih.gov By comparing the transcriptomes of cancer cells with and without this compound treatment, scientists can pinpoint the specific splicing events that are disrupted by the compound. This information can help to understand its mechanism of action and to identify potential biomarkers for predicting which patients might respond best to treatment. For instance, studies on related spliceosome inhibitors have shown that they can cause widespread changes in the splicing of genes involved in critical cellular processes like cell cycle control and apoptosis. aging-us.com

Proteomics: While transcriptomics reveals changes at the RNA level, proteomics analyzes the entire protein content of a cell. This is a critical downstream validation of the effects observed in the transcriptome. Mass spectrometry-based proteomics can identify and quantify the protein isoforms produced as a result of the altered splicing caused by this compound. nih.gov This allows researchers to directly link changes in splicing to changes in the cellular machinery, providing a more complete picture of the drug's functional consequences.

Integrated Multi-Omics Analysis: The true power of omics lies in integrating data from different platforms. By combining transcriptomic and proteomic data, researchers can build comprehensive models of how this compound perturbs cellular networks. This integrated approach can reveal novel therapeutic targets and provide a deeper understanding of the complex interplay between splicing modulation and cancer cell biology. researchgate.net

Computational Modeling and Artificial Intelligence in Thailanstatin A Drug Design

The development of new drugs is a long and expensive process. Computational modeling and artificial intelligence (AI) are emerging as powerful tools to accelerate this process and to design more effective and safer drugs. innovationisrael.org.ilnih.gov

Molecular Docking and Dynamics Simulations: These computational techniques allow researchers to visualize and predict how this compound and its analogs bind to the spliceosome. azolifesciences.com By creating three-dimensional models of the drug-target interaction, scientists can understand the key molecular features responsible for its inhibitory activity. This knowledge is invaluable for designing new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the case of Thailanstatin A, QSAR can be used to predict the anti-cancer activity of new, untested analogs. This allows for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Generative AI for de novo Drug Design: A particularly exciting application of AI is in the de novo design of new molecules. almirall.comosu.edu Generative AI algorithms can learn the principles of chemical structure and biological activity from existing data and then generate entirely new molecular structures that are predicted to have desirable properties. almirall.comosu.edu This technology has the potential to revolutionize drug discovery by exploring a much wider chemical space than is possible with traditional methods. For Thailanstatin A, generative AI could be used to design novel analogs with enhanced stability, better oral bioavailability, or the ability to overcome drug resistance. almirall.com

Innovative Synthetic Chemistry for Accessing Novel Thailanstatin A Analogs

The chemical synthesis of Thailanstatin A and its analogs is a complex challenge. However, advances in synthetic organic chemistry are making it possible to create a wide range of new derivatives with diverse structural modifications. nih.govacs.orgacs.org

Total Synthesis and Structural Diversification: The total synthesis of Thailanstatin A has been a significant achievement, providing a platform for creating analogs that are not accessible through modification of the natural product. acs.orgresearchgate.netnih.gov Synthetic chemists can now systematically alter different parts of the molecule to probe structure-activity relationships and to optimize its drug-like properties. acs.orgacs.orgacs.org

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. This strategy can be applied to the design of novel Thailanstatin A analogs by identifying new fragments that interact with different regions of the spliceosome.

Development of Antibody-Drug Conjugates (ADCs): Thailanstatin A's high potency makes it an excellent candidate for use as a payload in ADCs. nih.govgoogle.com ADCs are a form of targeted therapy where a potent cytotoxic agent is linked to an antibody that specifically recognizes a protein on the surface of cancer cells. google.com This allows for the selective delivery of the drug to the tumor, minimizing toxicity to healthy tissues. Several Thailanstatin A analogs have been developed and evaluated as ADC payloads, showing promising results in preclinical models. researchgate.netnih.gov

Interdisciplinary Perspectives in Exploiting Spliceosome Inhibition for Therapeutic Development

The successful translation of spliceosome inhibitors like this compound into the clinic will require a collaborative, interdisciplinary approach. ceitec.eu

Chemical Biology: This field combines the tools of chemistry and biology to study and manipulate biological systems. Chemical biologists play a crucial role in designing and synthesizing novel probes and inhibitors to dissect the intricate mechanisms of the spliceosome. escholarship.orgmpg.deelifesciences.org

Cancer Biology: A deep understanding of the molecular and cellular basis of cancer is essential for identifying the most appropriate tumor types and patient populations for treatment with spliceosome inhibitors. cmrf.org.nznih.gov Cancer biologists can help to elucidate the specific vulnerabilities of different cancers to splicing modulation.

Clinical Oncology: Ultimately, the goal is to develop new treatments that improve the lives of cancer patients. Clinical oncologists are essential for designing and conducting clinical trials to evaluate the safety and efficacy of new spliceosome inhibitors. nih.govmdpi.com Their expertise is critical for translating promising preclinical findings into effective therapies.

The continued exploration of these advanced methodologies and the fostering of interdisciplinary collaborations will be key to unlocking the full therapeutic potential of this compound and other spliceosome inhibitors in the fight against cancer.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing MC-Thailanstatin A, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, with characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. Key steps include chiral resolution to confirm stereochemistry, as incorrect configurations may invalidate bioactivity . Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios in detail .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

  • Methodological Answer : Use dose-response experiments with positive/negative controls (e.g., known inhibitors) in cell-based assays. Validate target engagement via techniques like surface plasmon resonance (SPR) for binding affinity or Western blotting for downstream pathway modulation. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance thresholds .

Q. What are the best practices for ensuring sample purity and stability in long-term studies of this compound?

  • Methodological Answer : Employ accelerated stability testing under varied pH, temperature, and light conditions, analyzed via HPLC-UV or LC-MS. Use lyophilization for long-term storage and quantify degradation products using validated calibration curves. Reference ICH guidelines for pharmaceutical stability protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing literature to identify variables (e.g., cell lines, assay conditions) causing discrepancies. Use orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) to confirm target specificity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What computational strategies are effective in predicting this compound’s structure-activity relationships (SAR) for analog development?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding interactions. Validate predictions with mutagenesis studies on target proteins. Use QSAR models trained on bioactivity datasets, ensuring chemical diversity in training data to avoid overfitting .

Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, using design-of-experiments (DoE) to optimize critical process parameters (CPPs). Track impurities via LC-MS/MS and correlate with bioactivity using multivariate analysis (e.g., PCA). Document deviations in a risk-assessment framework .

Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile in vivo?

  • Methodological Answer : Use radiolabeled compounds for tissue distribution studies in animal models, paired with serial blood sampling for plasma concentration-time curves. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Methodological Frameworks and Validation

  • Data Analysis : For bioactivity studies, use effect-size metrics (e.g., IC₅₀, EC₅₀) with 95% confidence intervals. Address outliers via Grubbs’ test or robust statistical methods .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental rigor and ethical oversight, including randomization and blinding .
  • Reproducibility : Share raw data and code repositories (e.g., GitHub) for analytical pipelines, aligning with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.